Scientific Field: Medicinal Chemistry
Application Summary: Pyrrolidine, a five-membered ring with one nitrogen atom, is a common scaffold in medicinal chemistry. It’s used to create compounds for treating human diseases .
Methods of Application: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
Results or Outcomes: The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Field: Neuropharmacology
Application Summary: Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is also known by several synonyms, including methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate and 4-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid methyl ester . The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxyphenyl group, contributing to its unique properties.
The synthesis of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps:
Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has potential applications in:
Several compounds share structural similarities with trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | C13H17NO3 | Stereochemistry at the pyrrolidine ring |
Methyl 3-pyrrolidinecarboxylate | C8H15NO2 | Lacks the methoxyphenyl substituent |
4-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid | C13H15NO3 | Different position of the carboxylic acid group |
These compounds highlight the uniqueness of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate through its specific methoxy substitution and pyrrolidine configuration, which may influence its biological activity and chemical reactivity.